molecular formula C4HBrCl2S B105181 5-Bromo-2,3-dichlorothiophene CAS No. 83663-36-9

5-Bromo-2,3-dichlorothiophene

Cat. No. B105181
CAS RN: 83663-36-9
M. Wt: 231.92 g/mol
InChI Key: OLGYPVCRHVQYRC-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichlorothiophene is a polyhalogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of multiple halogens on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable building block for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated thiophenes can be achieved through various methods. One approach involves a one-pot desulfurative-fluorination-bromination reaction, which has been reported to yield dibromo-difluoroalkylthiophenes with high efficiency . Another method includes a bromocyclization process of ortho-substituted arylmethyl sulfide, leading to the formation of polyhalogenated benzothiophenes . Additionally, Grignard reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene have been utilized to produce 2,3-disubstituted thiophenes .

Molecular Structure Analysis

The molecular structure of halogenated thiophenes can be characterized using various spectroscopic techniques. For instance, the structure of a new thiophene derivative was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography . Similarly, the crystal structure of a chalcone compound containing a thiophene moiety was determined from single-crystal X-ray diffraction . These studies provide detailed insights into the geometric parameters and molecular conformations of such compounds.

Chemical Reactions Analysis

Halogenated thiophenes can undergo a variety of chemical reactions. For example, the allylic rearrangement of 5-bromo-3-thiolene-2-one to 3-bromo-3-thiolene-2-one has been observed, demonstrating the reactivity of such compounds under certain conditions . Furthermore, the functionalization of benzothiophenes through various arylations and further transformations has been explored, allowing for the rapid access to a diverse set of substituted thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophenes are influenced by their molecular structure. The vibrational spectra and DFT simulations of a bromo-methyl-nitrophenylthiophene derivative revealed good agreement between theoretical and experimental data, providing information on the compound's electronic properties such as HOMO-LUMO energies . The synthesis and properties of methoxy-methylthiophenes substituted by bromine or other groups have also been investigated, highlighting the influence of substituents on the reactivity and stability of the thiophene ring .

Scientific Research Applications

  • Synthesis of Aminomethylbenzo[b]thiophen Derivatives : Chapman et al. (1968) demonstrated the use of 5-Bromo-2,3-dichlorothiophene in the synthesis of 2-aminomethylbenzo[b]thiophen derivatives through condensation with different amines. This highlights its role in creating structurally diverse compounds in organic chemistry (Chapman et al., 1968).

  • Preparation of 2,5-Dibromo-3-hexylthiophene Derivatives : Ikram et al. (2015) reported the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene, using a palladium-catalyzed Suzuki cross-coupling reaction. This study indicates the compound's utility in preparing thiophene derivatives with potential medicinal applications (Ikram et al., 2015).

  • Photochemical Synthesis of Phenyl-2-thienyl Derivatives : Antonioletti et al. (1986) explored the photochemical reactions of 5-bromo-thiophene-2-carbaldehyde, including derivatives like 5-Bromo-2,3-dichlorothiophene, to produce phenyl derivatives. This study showcases its role in photochemical synthesis processes (Antonioletti et al., 1986).

  • Regioselective Palladium-Catalysed Direct Arylation : Jin et al. (2014) demonstrated the use of congested aryl bromides for the regioselective arylation of thiophene derivatives, highlighting the potential of 5-Bromo-2,3-dichlorothiophene in such reactions (Jin et al., 2014).

  • Synthesis of Regioregular Poly[3-(alkylthio)thiophenes] : Wu et al. (1996) reported the synthesis of regioregular poly[3-(alkylthio)thiophenes], where 5-Bromo-2,3-dichlorothiophene plays a crucial role. This research contributes to the development of polymers with specific structural properties (Wu et al., 1996).

Safety And Hazards

5-Bromo-2,3-dichlorothiophene has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

5-Bromo-2,3-dichlorothiophene could potentially be used as a precursor to a variety of low band gap polymeric systems . The demand for new materials and medicines encourages the search for new methods as well as improvements to existing ones .

properties

IUPAC Name

5-bromo-2,3-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYPVCRHVQYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510010
Record name 5-Bromo-2,3-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dichlorothiophene

CAS RN

83663-36-9
Record name 5-Bromo-2,3-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Alvarez‐Insúa, S Conde… - Journal of Heterocyclic …, 1982 - Wiley Online Library
The elimination of the α‐bromine atoms of the bromothienylethanolamine derivatives 2a,b,c,d with zinc and acetic acid unexpectedly involved a migration of the ethanolamine side …
Number of citations: 13 onlinelibrary.wiley.com

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